Etoricoxib impurity Q

Description

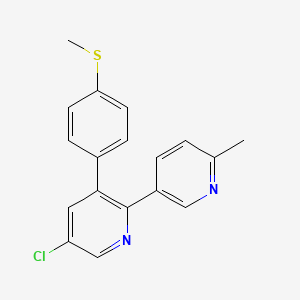

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(22-2)8-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSMUXOJQIJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Degradation Mechanisms of Etoricoxib Impurity Q

Synthetic Origin of Etoricoxib (B1671761) Impurity Q

Etoricoxib impurity Q is primarily a process-related impurity, meaning it is an intermediate or by-product formed during the manufacturing process of Etoricoxib. Its presence in the final drug substance is meticulously controlled to meet stringent regulatory requirements.

By-product Formation during Etoricoxib Chemical Synthesis

The synthesis of Etoricoxib often involves a multi-step process. A key strategic step is the formation of the bipyridine ring system, followed by the oxidation of a methylthio group to the final methylsulfonyl group. This compound, the thioether analog of Etoricoxib, is the direct precursor to the final drug molecule in certain synthetic routes.

One of the documented synthetic pathways to Etoricoxib involves the coupling of two key building blocks: a substituted pyridine (B92270) and a phenyl derivative. Specifically, the synthesis of this compound can be achieved through methods such as the condensation of a methylthiobenzylpyridylketone with a vinamidinium salt under basic conditions. Another approach involves a palladium-catalyzed cross-coupling reaction between a pyridyl stannane and a methylthiophenyl-pyridylchloride.

In these synthetic schemes, 5-Chloro-6'-methyl-3-[4-(methylthio)phenyl]-2,3'-bipyridine is intentionally synthesized as an intermediate. The final step is the oxidation of the thioether group (-S-CH₃) in Impurity Q to the sulfone group (-SO₂-CH₃) to yield Etoricoxib. Therefore, the presence of Impurity Q in the final product is typically due to an incomplete oxidation reaction or inadequate purification.

Degradation Pathways of Etoricoxib Leading to Impurity Q

Forced Degradation Studies for Impurity Profiling

Basic Stress Degradation

Etoricoxib demonstrates significant degradation under basic hydrolytic conditions. Studies show that the extent of degradation is dependent on the concentration of the base, temperature, and duration of exposure. For instance, treatment with 1 M sodium hydroxide (NaOH) at 80°C for two hours resulted in a 27% degradation of the parent drug. Another study using 0.1N NaOH at 70°C for one hour reported a 41.52% degradation, indicating the formation of major degradation products. The degradation mechanism in a basic medium typically involves hydrolysis, leading to the cleavage of susceptible bonds within the molecule.

Table 1: Summary of Etoricoxib Degradation under Basic Stress Conditions

| Condition | Temperature | Duration | % Degradation | Reference |

|---|---|---|---|---|

| 1 M NaOH | 80°C | 2 hours | 27% | |

| 1 N NaOH | 80°C | 3 hours | 10.84% (approx.) | |

| 0.1 N NaOH | 70°C | 1 hour | 41.52% |

Oxidative Stress Degradation (e.g., Peroxide Induced)

Oxidative conditions also lead to the formation of Etoricoxib impurities. The use of hydrogen peroxide (H₂O₂) is a common method to simulate oxidative stress. A major degradation product consistently identified under these conditions is Etoricoxib N1'-Oxide. This impurity is formed by the oxidation of the nitrogen atom on the pyridine ring. The formation of the N-oxide impurity has been confirmed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) techniques. One study noted approximately 9.8% degradation after exposing Etoricoxib to 3% H₂O₂ for one hour.

Photolytic Degradation (UV and Visible Light Exposure)

Exposure to ultraviolet (UV) light can induce degradation of Etoricoxib. The primary mechanism of photolytic degradation is a photocyclization reaction when the molecule is irradiated with UV light at a wavelength of 254 nm. This reaction results in the formation of two major isomeric photocyclization products. These products are highly fluorescent, a property that has been utilized to develop sensitive analytical assays for Etoricoxib. While some studies report no significant photodegradation, this may be due to different experimental setups or exposure times. The detailed structural elucidation of these photolytic products confirms that Etoricoxib is sensitive to light, necessitating appropriate protection during manufacturing and storage.

Thermal Stress Degradation

The stability of Etoricoxib under thermal stress has been investigated, with some varying results depending on the conditions applied. One study involved exposing the drug substance to a high temperature of 105°C for four days. While some reports suggest the drug is relatively stable under thermal stress compared to hydrolytic or oxidative conditions, the potential for degradation exists, particularly over extended periods at elevated temperatures.

Elucidation of Specific Degradation Products Associated with Impurity Q

As "Impurity Q" is not a standard name, this section details the primary degradation products identified in the literature under the stress conditions mentioned above.

Etoricoxib N1'-Oxide : This is a major product of oxidative degradation. Its structure has been confirmed by LC-MS and NMR. It is also a known metabolite of Etoricoxib. Its molecular formula is C₁₈H₁₅ClN₂O₃S.

Isomeric Photocyclization Products : Formed under UV light exposure, these two major isomers are the result of an intramolecular cyclization reaction. Their structures have been unequivocally determined through isolation and characterization by NMR and HPLC-NMR.

Hydrolytic Degradants : Under acidic and basic conditions, various degradation products are formed. One study identified a major degradant eluting at a relative retention time (RRT) of 1.99 under both acidic and alkaline hydrolysis.

Kinetic Studies of Impurity Q Formation under Stress Conditions

Kinetic studies on the degradation of Etoricoxib provide insight into the rate of formation of its impurities. The degradation of Etoricoxib has been found to follow specific reaction kinetics, which can be used to predict the shelf-life and stability of the drug product.

One comprehensive study investigated the degradation kinetics in acidic, neutral, and alkaline environments at various temperatures. The results showed that the degradation rate constant (k) was highest in the acidic environment and lowest in the neutral buffer, indicating greater stability at neutral pH.

Table 2: Kinetic Parameters for Etoricoxib Degradation at 120°C

| Environment | Rate Constant, k (h⁻¹) | Half-life, t₀.₅ (h) |

|---|---|---|

| 1 M HCl (Acidic) | 0.0219 | 31.6 |

| pH 7.0 Buffer (Neutral) | 0.0027 | 256.8 |

| 1 M NaOH (Alkaline) | Not specified | Not specified |

Data adapted from studies on coxib stability.

The rate of degradation, and thus the rate of impurity formation, is shown to be highly dependent on both pH and temperature. Such kinetic data is vital for defining appropriate storage conditions and packaging to minimize the formation of degradation products throughout the product's lifecycle.

Isolation and Spectroscopic Characterization of Etoricoxib Impurity Q

Isolation Techniques for Impurity Q

The isolation of a specific impurity from a complex mixture typically requires advanced chromatographic techniques capable of high-resolution separation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful method for isolating impurities in sufficient quantities for structural analysis. This technique scales up analytical HPLC methods, allowing for the collection of fractions containing the purified compound. For etoricoxib (B1671761) and its related substances, reversed-phase HPLC is commonly employed. core.ac.uk

Research on etoricoxib degradation products has demonstrated the successful use of preparative HPLC to enrich and isolate specific impurities, such as the N-oxide impurity formed during oxidative stress conditions. researchgate.net The process involves injecting a concentrated solution of the crude etoricoxib mixture onto a preparative column and collecting the eluent at the specific retention time corresponding to the target impurity. The choice of stationary phase (e.g., C18, Phenyl, Cyano), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and flow rate are critical parameters optimized to achieve the desired separation. e-journals.incore.ac.ukresearchgate.net

Table 1: Example of Preparative HPLC System Components for Impurity Isolation

| Component | Description |

|---|---|

| System | High-Performance Liquid Chromatography system, often with gradient pumps and an auto-sampler (e.g., Agilent HPLC). e-journals.in |

| Column | Preparative scale columns with stationary phases like octadecylsilane (B103800) (C18) or Phenyl. e-journals.inresearchgate.net |

| Mobile Phase | A mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and organic modifiers (e.g., acetonitrile, methanol). researchgate.netgoogle.com |

| Detector | UV detector set at a wavelength where both etoricoxib and the impurity absorb, such as 235 nm or 254 nm. core.ac.ukgoogle.com |

| Fraction Collector | Automated collector to isolate the eluent containing the purified impurity. |

Column Chromatography

Column chromatography is a classic and widely used purification technique in organic synthesis and for isolating impurities. A patent for a preparation method of an Etoricoxib impurity details a specific column chromatography procedure to separate a process contaminant. google.com This method uses an octadecylsilane chemically bonded silica (B1680970) as the stationary phase (filler). google.com The separation is achieved through gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with different polarities. google.com

Table 2: Column Chromatography Conditions for Etoricoxib Impurity Separation google.com

| Parameter | Condition |

|---|---|

| Stationary Phase (Filler) | Octadecylsilane chemically bonded silica (e.g., Phenomenex Gemini C18). |

| Mobile Phase A | 0.01mol/L dipotassium (B57713) hydrogen phosphate aqueous solution (pH adjusted to 6.50 with phosphoric acid). |

| Mobile Phase B | Acetonitrile. |

| Column Temperature | 35 °C. |

| Flow Rate | 25.0 ml/minute. |

| Detection Wavelength | 254 nm & 220 nm. |

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for purifying solid compounds. After initial separation by chromatography, the isolated impurity fraction, which is often dissolved in solvent, can be further purified by crystallization. This process relies on the principle that the target compound will have a different solubility profile from any remaining contaminants.

For etoricoxib, various solvents and methods have been explored for crystallization and recrystallization to obtain pure polymorphic forms and remove impurities. google.comgoogle.com Isopropyl alcohol is frequently mentioned as a suitable solvent for both the isolation and recrystallization of etoricoxib. google.com The process typically involves dissolving the crude material in a minimal amount of a hot solvent and then allowing it to cool slowly. The target compound crystallizes out of the solution in a purer form, leaving impurities behind in the solvent. The process may be controlled by factors such as cooling rate and seeding to ensure the formation of the desired crystal form and achieve high purity. googleapis.com For instance, a process for purifying etoricoxib involves dissolving the crude product in methanol (B129727), followed by specific steps to remove different types of impurities before final crystallization. google.com

Spectroscopic Elucidation of Impurity Q Chemical Structure

Once Impurity Q is isolated with a high degree of purity, spectroscopic methods are employed to definitively determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For confirming the structure of an impurity, techniques including ¹H NMR, ¹³C NMR, and two-dimensional NMR studies (like COSY and HSQC) are often used in conjunction with mass spectrometry. researchgate.net The applicability of quantitative ¹H NMR (qHNMR) is also well-established for identifying and quantifying low-level impurities in chemical mixtures. core.ac.uk

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are analyzed to piece together the molecular structure.

While the specific ¹H NMR spectrum for Etoricoxib Impurity Q is not available in the cited research, the data for the parent compound, Etoricoxib, serves as a crucial reference. A patent provides the following spectral data for Etoricoxib. google.com Any deviation from this spectrum in the analysis of Impurity Q would point directly to the structural modification that differentiates the impurity from the API.

Table 3: ¹H NMR Spectral Data for Etoricoxib google.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.50 | s (singlet) | 3H | -CH₃ (methyl on pyridine (B92270) ring) |

| 3.13 | s (singlet) | 3H | -SO₂CH₃ (methylsulfonyl group) |

| 7.12 | q (quartet) | 1H | Aromatic Proton |

| 7.23 | d (doublet) | 1H | Aromatic Proton |

Note: Spectrum recorded in Methanol-d4 (MeOD) at 500 MHz.

By comparing the ¹H NMR spectrum of the isolated Impurity Q with that of etoricoxib, chemists can identify changes, such as the absence of a signal or the appearance of new signals, to pinpoint the exact location and nature of the structural difference.

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. ijnrd.org In the analysis of this compound, the ¹³C NMR spectrum reveals the number of distinct carbon environments and provides clues about the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). Each peak in the spectrum corresponds to a unique carbon atom in the impurity's structure. By comparing the chemical shifts (δ) with those of Etoricoxib and known related compounds, it is possible to identify structural modifications. For instance, shifts in the signals for the pyridine or phenyl rings could indicate substitution or oxidation at those positions.

Table 1: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 165.4 | Aromatic C | Pyridine C=N |

| 150.2 | Aromatic C | Pyridine C-Cl |

| 145.8 | Aromatic C | Phenyl C-S |

| 140.1 | Aromatic CH | Pyridine CH |

| 138.5 | Aromatic C | Quaternary C |

| 128.9 | Aromatic CH | Phenyl CH |

| 127.3 | Aromatic CH | Phenyl CH |

| 44.6 | Aliphatic C | SO₂-CH₃ |

| 20.1 | Aliphatic C | Pyridine-CH₃ |

Note: Data is hypothetical and for illustrative purposes.

Two-Dimensional NMR Studies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of complex molecules like this compound, providing connectivity information that is not available from 1D spectra. creative-proteomics.com

Correlation Spectroscopy (COSY): The COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbon atoms (¹H-¹H correlation). creative-proteomics.comyoutube.com This helps in establishing the sequence of protonated carbons and building molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). numberanalytics.comscience.gov This is a definitive method for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). numberanalytics.comscience.gov This technique is critical for connecting the molecular fragments identified by COSY and for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-proteomics.comscience.gov This information is vital for determining the three-dimensional structure and stereochemistry of the impurity.

Together, these 2D NMR techniques allow for the unambiguous assignment of all proton and carbon signals and the conclusive determination of the chemical structure of Impurity Q. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used for determining the molecular weight and elemental composition of pharmaceutical impurities. ijnrd.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. ijpsjournal.com This precision allows for the determination of the unique elemental formula of this compound, as different formulas will have distinct exact masses. This is a critical step in identifying an unknown impurity. ijnrd.org

Table 2: Representative HRMS Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated Mass (e.g., for C₁₈H₁₅ClN₂O₃S) | 374.0492 |

| Measured Mass | 374.0495 |

| Mass Error | < 5 ppm |

| Deduced Elemental Formula | C₁₈H₁₅ClN₂O₃S |

Note: Data is hypothetical, based on a potential N-oxide impurity, and for illustrative purposes. pharmaffiliates.comsynzeal.com

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. afjbs.comijpsjournal.com It is widely used for the trace-level detection and quantification of genotoxic and other impurities in pharmaceutical products. afjbs.com In the analysis of this compound, the LC component separates the impurity from the Etoricoxib API and other components of the sample matrix. researchgate.net The sample then enters the mass spectrometer, where the parent ion of Impurity Q is selected and subjected to fragmentation. The resulting fragment ions create a unique mass spectrum (MS/MS spectrum) that serves as a structural fingerprint, which can be used to confirm the identity of the impurity. ijper.orgresearchgate.netresearchgate.net

Table 3: Example LC-MS/MS Fragmentation Data for this compound

| Parameter | Value (m/z) | Interpretation |

| Parent Ion [M+H]⁺ | 375.1 | Protonated molecular ion of the impurity |

| Fragment Ion 1 | 359.1 | Loss of an oxygen atom (-16 Da) |

| Fragment Ion 2 | 296.0 | Loss of the methylsulfonyl group (-79 Da) |

| Fragment Ion 3 | 141.0 | Fragment corresponding to the substituted pyridine ring |

Note: Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule. iosrjournals.org The IR spectrum of this compound is obtained by passing infrared radiation through the sample and measuring which wavelengths are absorbed. frontiersin.org Specific bonds vibrate at characteristic frequencies, resulting in absorption bands that can be used to confirm the presence of groups such as sulfonyl (S=O), aromatic rings (C=C), and carbon-halogen (C-Cl) bonds. Any significant shifts or the appearance/disappearance of bands compared to the spectrum of pure Etoricoxib would indicate a structural modification. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1325-1300 | Sulfonyl (SO₂) | Asymmetric Stretching |

| 1150-1120 | Sulfonyl (SO₂) | Symmetric Stretching |

| 850-750 | C-Cl | Stretching |

Note: Data is hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic structure, particularly conjugated systems. researchgate.net The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., methanol or acetonitrile) will show one or more absorption maxima (λmax). ijpsjournal.comslideshare.net The λmax value is characteristic of the chromophore system within the molecule. A shift in the λmax compared to Etoricoxib can suggest alterations to the conjugated pyridine or phenyl ring systems. This technique is also fundamental for developing quantitative HPLC methods, where detection is set at the impurity's λmax for maximum sensitivity.

Table 5: Illustrative UV-Vis Data for this compound

| Solvent | λmax (nm) |

| Methanol | 235 |

| Acetonitrile:Water (1:1) | 238 |

| 0.1 N HCl | 233 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for Etoricoxib and related compounds. iosrjournals.orgtpcj.org

Analytical Methodologies for the Determination of Etoricoxib Impurity Q

Chromatographic Method Development and Validation

The development and validation of chromatographic methods are critical for the reliable determination of impurities like Etoricoxib (B1671761) Impurity Q. These methods are designed to be specific, accurate, precise, and robust, ensuring that even trace levels of impurities can be confidently identified and quantified. The process involves a systematic optimization of various chromatographic parameters to achieve the desired separation between the active pharmaceutical ingredient (API) and all its known and potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the impurity profiling of Etoricoxib. Its high resolving power makes it ideal for separating complex mixtures, which is essential for distinguishing structurally similar impurities from the main Etoricoxib compound. ijpsjournal.comijpsjournal.com Validated HPLC methods are crucial for routine quality control and stability studies of Etoricoxib, ensuring compliance with stringent regulatory standards. researchgate.netresearchgate.net

Virtually all modern analytical methods for Etoricoxib and its impurities utilize the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mode. ijpsonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. This approach is highly effective for the analysis of Etoricoxib and its related substances. researchgate.nete-journals.incore.ac.uk The development of a stability-indicating RP-HPLC method ensures that not only process-related impurities but also those that form under various stress conditions (like acid, base, and oxidation) can be separated and quantified. researchgate.net

The choice of stationary phase is a critical parameter in method development, directly influencing separation efficiency. ijpsjournal.com For Etoricoxib impurity analysis, various column chemistries have been evaluated to achieve optimal resolution.

C18 (Octadecylsilane): This is the most common and often the first choice for stationary phases due to its high hydrophobicity and wide applicability. Many successful separations of Etoricoxib and its impurities have been achieved using C18 columns. e-journals.innih.govekb.eg

C8 (Octylsilane): C8 columns are slightly less hydrophobic than C18 columns. They are sometimes chosen when analytes are too strongly retained on a C18 column, offering an alternative selectivity. core.ac.uknih.gov In some trials, however, polar impurities were found to be retained for too long on C8 columns, making C18 a better alternative. nih.gov

Cyano (CN): In some specific cases, a Cyano column was found to provide superior resolution compared to C18 and C8 phases for separating Etoricoxib from certain impurities, particularly when used with a buffer at a higher pH. researchgate.netcore.ac.uk

The selection process involves testing different columns to find the one that provides the best peak shape, efficiency, and resolution for all components of interest. e-journals.incore.ac.uk

| Study Reference | Stationary Phase Used | Column Dimensions | Particle Size |

|---|---|---|---|

| Chemical Science Transactions (2019) e-journals.in | Inertsil ODS-3V, C18 | 4.6 x 250 mm | 5 µm |

| Journal of the Chilean Chemical Society (2022) nih.gov | GL Sciences Inertsil ODS-3, C18 | 4.6 x 250 mm | 5.0 µm |

| E-Journal of Chemistry (2011) researchgate.netcore.ac.uk | Zorbax SB CN | 4.6 x 250 mm | 5 µm |

| Benha Journal Of Applied Sciences (2023) ekb.eg | Phenomenex-Luna C18 | 4.6 x 150 mm | 5 µm |

| International Journal of Pharmaceutical Investigation (2022) jpionline.org | Eclipse Plus C18 | 4.6 x 150 mm | 5 µm |

Optimizing the mobile phase is essential for achieving a successful and efficient separation. This involves adjusting its composition, pH, and flow rate.

Composition: The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eg Acetonitrile is frequently preferred over methanol as it often provides better peak shapes and lower backpressure. nih.gov The ratio of the organic modifier to the aqueous buffer is adjusted to control the retention time and resolution of the analytes.

pH: The pH of the aqueous buffer is a critical factor, especially for ionizable compounds like Etoricoxib and some of its impurities. The pKa of Etoricoxib is approximately 4.6. nih.gov Adjusting the mobile phase pH can significantly alter the retention behavior and selectivity. For instance, studies have shown that better resolution can be achieved at specific pH values, such as 3.0 or 7.2, depending on the chosen stationary phase and the specific impurities being targeted. e-journals.incore.ac.uk In one study, changing the pH from 2.5 to 3.7 was observed to reverse the elution order of certain impurities. ijpsonline.com Buffers such as potassium dihydrogen phosphate (B84403), disodium (B8443419) hydrogen orthophosphate, and triethylamine (B128534) are commonly used to control the pH. e-journals.incore.ac.ukjpionline.org

Flow Rate: The flow rate affects analysis time, resolution, and column pressure. While lower flow rates can improve resolution, they also lengthen the analysis time. A balance must be struck to ensure adequate separation within a practical timeframe. Typical flow rates range from 0.8 mL/min to 2.0 mL/min. core.ac.uknih.govjpionline.org

| Study Reference | Mobile Phase Composition | Flow Rate |

|---|---|---|

| Chemical Science Transactions (2019) e-journals.in | Gradient of Buffer (0.01 M KH2PO4, pH 3.0) and Acetonitrile | 1.0 mL/min |

| Journal of the Chilean Chemical Society (2022) nih.gov | Gradient of Buffer (50 mM KH2PO4, pH 4.0) and Acetonitrile | 2.0 mL/min |

| E-Journal of Chemistry (2011) researchgate.netcore.ac.uk | Isocratic mixture of Buffer (0.02 M Disodium hydrogen orthophosphate, pH 7.2) and Acetonitrile (60:40) | 0.8 mL/min |

| Benha Journal Of Applied Sciences (2023) ekb.eg | Isocratic mixture of Buffer (0.01M KH2PO4, pH 3.5), Acetonitrile, and Methanol (40:15:45) | Not Specified |

| International Journal of Pharmaceutical Investigation (2022) jpionline.org | Isocratic mixture of Buffer (0.035M Triethylamine, pH 3.0) and Acetonitrile (70:30) | 1.0 mL/min |

A Photodiode Array (PDA) detector is commonly used for the analysis of Etoricoxib and its impurities. The PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, which is useful for peak identification and purity assessment. The detection wavelength is selected to ensure adequate sensitivity for both the main compound and all related impurities. nih.gov The optimal wavelength is typically chosen where all compounds exhibit significant absorbance. Wavelengths ranging from 220 nm to 290 nm have been reported in various methods. core.ac.uknih.govjpionline.org For instance, 238 nm was used in one method to detect Etoricoxib and two of its impurities, while another method used 235 nm. e-journals.incore.ac.uk Another study selected 220 nm to ensure reasonable UV absorption for all components under investigation. nih.gov

Both isocratic and gradient elution strategies are employed in the analysis of Etoricoxib impurities.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and results in more stable baselines. It can be effective when the impurities have similar polarities to the parent drug. Several validated isocratic methods have been developed for Etoricoxib impurity analysis. researchgate.netcore.ac.ukekb.egjpionline.org

Gradient Elution: This strategy involves changing the mobile phase composition during the chromatographic run, typically by increasing the percentage of the organic solvent. Gradient elution is often necessary when analyzing a complex mixture of impurities with a wide range of polarities. ijpsonline.com It allows for the elution of strongly retained compounds in a reasonable time without compromising the resolution of early-eluting peaks. Many stability-indicating methods for Etoricoxib use gradient elution to separate the parent drug from numerous process and degradation impurities. e-journals.innih.gov Often, method development starts with isocratic trials, and if separation is inadequate, a switch is made to a gradient program to achieve optimal resolution for all components. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced liquid chromatography technique that provides significant improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.gov It operates on the same fundamental principles as HPLC, separating components of a mixture based on their interactions with a stationary and mobile phase. alispharm.com However, UPLC systems are engineered to work at much higher pressures, enabling the use of columns packed with smaller particles. ijsrtjournal.com This technology has become a cornerstone in pharmaceutical analysis for tasks such as identifying metabolites, detecting impurities, and conducting forced degradation studies. wisdomlib.orgbohrium.com A gradient UPLC method has been successfully developed to separate process-related impurities and degradation products from the main Etoricoxib drug substance. bohrium.com

The adoption of UPLC in pharmaceutical quality control offers several key advantages for impurity analysis. alispharm.com

Speed and Efficiency: UPLC can dramatically reduce analysis time. ijsrtjournal.com For instance, a validated reverse phase (RP)-UPLC method for the simultaneous estimation of Etoricoxib and Thiocolchicoside achieved a short run time of less than three minutes. japsonline.com This high throughput enhances laboratory productivity and allows for the analysis of more samples using the same resources. alispharm.comijsrtjournal.com

Enhanced Resolution: The use of sub-2-micron particles in UPLC columns leads to superior separation efficiency and resolution. wisdomlib.orgcreative-proteomics.com This results in sharper, narrower peaks, which is crucial for accurately separating and quantifying closely eluting impurities from the main API peak. alispharm.comcreative-proteomics.com

Increased Sensitivity: The combination of higher resolution and reduced peak widths leads to greater peak heights and, consequently, improved sensitivity. alispharm.comwisdomlib.org This allows for the detection and quantification of trace-level impurities that might otherwise go undetected by conventional HPLC methods. alispharm.comcreative-proteomics.com

Reduced Consumption: UPLC systems require smaller volumes of solvents and samples due to shorter analysis times and narrower column diameters. ijsrtjournal.comcreative-proteomics.com This not only lowers operational costs but also promotes environmental sustainability by minimizing waste. creative-proteomics.com

The performance of UPLC is fundamentally linked to its column technology, specifically the particle size and chemistry of the stationary phase. creative-proteomics.com

Particle Size: UPLC utilizes columns packed with sub-2 µm (typically 1.7-1.8 µm) particles. nih.govijsrtjournal.com According to the van Deemter equation, which describes chromatographic efficiency, smaller particles lead to a more efficient separation and minimize band broadening, thus enhancing resolution. wisdomlib.org This allows for the use of shorter columns and higher flow rates without sacrificing separation quality. creative-proteomics.com

Column Chemistry: The choice of stationary phase chemistry is critical for achieving selective separation based on the physicochemical properties of the analytes. creative-proteomics.com For the analysis of Etoricoxib and its impurities, various UPLC columns have been employed. A gradient UPLC method was developed using an Acquity BEH phenyl column, which provided good separation for process-related impurities and degradation products. bohrium.com Another study utilized an Acquity UPLC HSS T3 column (1.8 μm, 50 × 2.1 mm) for the rapid quantitative analysis of Etoricoxib in human plasma. nih.gov

Table 1: Examples of UPLC Columns Used in Etoricoxib Analysis

| Method Type | Column Name | Particle Size | Dimensions | Application | Reference |

| RP-UPLC | Waters Acquity Hibar, C18 | Not Specified | Not Specified | Simultaneous estimation of Etoricoxib and Thiocolchicoside | japsonline.com |

| UPLC-MS/MS | Acquity UPLC HSS T3 | 1.8 µm | 50 × 2.1 mm | Quantitative analysis of Etoricoxib in human plasma | nih.gov |

| UPLC | Acquity BEH phenyl | Not Specified | Not Specified | Separation of Etoricoxib from process-related impurities and degradation products | bohrium.com |

Gas Chromatography (GC) for Volatile Impurities

While liquid chromatography is ideal for non-volatile and thermally labile compounds, Gas Chromatography (GC) is the preferred technique for analyzing volatile or semi-volatile substances, such as residual solvents. dntb.gov.ua In pharmaceutical manufacturing, organic solvents are often used during the synthesis of the API, and their residual amounts in the final product must be controlled. rjptonline.org Headspace Gas Chromatography (HGC or HS-GC) is a specific GC technique widely recommended by regulatory authorities for monitoring residual solvents in pharmaceutical substances. rjptonline.org This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. rjptonline.org A validated HGC method has been developed for the simultaneous analysis of residual solvents like methanol, isopropyl alcohol, t-butanol, toluene, and dimethylformamide in Etoricoxib. dntb.gov.uarjptonline.org

Table 2: Common Residual Solvents in Etoricoxib and their ICH Limits

| Solvent | Abbreviation | Permissible Limit (ppm) | Analytical Technique | Reference |

| Methanol | MTL | 3000 | Headspace GC | rjptonline.org |

| Isopropyl Alcohol | IPL | 5000 | Headspace GC | rjptonline.org |

| t-Butanol | TBL | 5000 | Headspace GC | rjptonline.org |

| Toluene | TLE | 890 | Headspace GC | rjptonline.org |

| Dimethylformamide | DFL | 880 | Headspace GC | rjptonline.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the quantification and structural identification of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the definitive identification and quantification of impurities, even at trace levels. ijper.org The method is particularly crucial for controlling genotoxic impurities (GTIs), which can pose significant health risks even at very low concentrations. afjbs.com In an LC-MS/MS system, the liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by a tandem mass spectrometer. nih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing exceptional specificity and sensitivity. nih.govnih.gov This technique has been successfully applied to quantify process-related impurities in Etoricoxib, such as Vinamidinium Hexafluorophosphate and the potential GTI 5-Chloropyridine-2-amine. ijper.orgafjbs.com

Table 3: Examples of LC-MS/MS Methods for Etoricoxib and Impurity Analysis

| Analyte(s) | Method | Column | Mass Transition (m/z) | Application | Reference |

| Etoricoxib, Etoricoxib-d3 (IS) | UPLC-MS/MS | Acquity UPLC HSS T3 (1.8 µm) | Etoricoxib: 359.0 → 280.1; IS: 362.0 → 280.2 | Pharmacokinetic study | nih.gov |

| Etoricoxib, Etoricoxib D4 (IS) | HPLC-ESI-MS/MS | Not Specified | Etoricoxib: 359.15 → 279.10; IS: 363.10 → 282.10 | Bioequivalence study | nih.govnih.gov |

| Vinamidinium Hexafluorophosphate | LC-MS/MS | Symmetry Shield RP18 (5µm) | Not Specified | Quantification of process impurity in Etoricoxib | ijper.org |

| 5-Chloropyridine-2-amine | LC-MS/MS | Not Specified | Not Specified | Detection of a potential genotoxic impurity in Etoricoxib | afjbs.com |

High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is a valuable tool for assessing the specificity of an analytical method and the purity of chromatographic peaks. nih.gov Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. mdpi.comderpharmachemica.com This capability allows for peak purity analysis, which compares spectra across a single chromatographic peak. mdpi.com If the peak represents a single, pure compound, the spectra will be identical. derpharmachemica.com This is crucial in impurity analysis to ensure that an impurity peak is not co-eluting with another compound, which would lead to inaccurate quantification. derpharmachemica.com HPLC-PDA methods have been validated for the simultaneous determination of Etoricoxib and other drugs or impurities, confirming the absence of interference from excipients and demonstrating the homogeneity of the analyte peaks. nih.govderpharmachemica.com

Information Not Available for "Etoricoxib Impurity Q"

Following a comprehensive search of available scientific literature and analytical documentation, no specific data or mentions of a compound explicitly identified as "this compound" could be found. The analytical validation parameters requested, such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, are unique to each specific chemical entity and must be determined through laboratory studies.

Publicly available research details the analytical methodologies for several other identified impurities of Etoricoxib, such as Impurity-A, Impurity-B, Impurity-C, and Vinamidinium Hexafluorophosphate, among others. However, without a clear reference linking "Impurity Q" to one of these known compounds, it is not possible to provide scientifically accurate data for the requested validation parameters.

To generate the detailed article as outlined, clarification is required to identify "this compound" with a recognized chemical structure or a common name that appears in published literature. If "Impurity Q" is an internal designation for a known impurity, providing that link will allow for the retrieval and structuring of the relevant data according to the requested outline.

Method Validation Parameters for Impurity Q Quantification

Robustness of the Analytical Method

Specific data regarding the robustness of analytical methods for the determination of this compound are not available in the referenced search results. While studies report on the robustness of methods for Etoricoxib and other related impurities, these findings are not explicitly transferable to Impurity Q. ijper.orgcore.ac.ukresearchgate.netresearchgate.net Robustness testing typically involves deliberately varying method parameters—such as mobile phase composition, pH, flow rate, and column temperature—to assess the method's capacity to remain unaffected by small changes. core.ac.ukresearchgate.net

System Suitability Testing

Information detailing the specific system suitability testing parameters and acceptance criteria for the analysis of this compound is not present in the available search results. System suitability testing is a critical component of analytical method validation, ensuring the chromatographic system is adequate for the intended analysis. simsonpharma.comjapsonline.com This typically involves evaluating parameters such as peak resolution, theoretical plates, and tailing factor, with predefined acceptance criteria to ensure the reliability of the analytical results. japsonline.com

Reference Standards for this compound

Reference standards for this compound are essential for the accurate identification, quantification, and quality control of this specific impurity in Etoricoxib drug substances and products. Chemical suppliers list "this compound" with the specific Chemical Abstracts Service (CAS) number 292067-97-1 and the molecular formula C18H15ClN2S. qcchemical.comguidechem.comqcchemical.com

Pharmaceutical reference standard providers offer a range of Etoricoxib impurities, including non-pharmacopeial impurities, to support pharmaceutical research and development, quality control, and regulatory filings. synzeal.comvenkatasailifesciences.com These standards are typically supplied with a comprehensive Certificate of Analysis (COA) and other analytical data to confirm their identity and purity, ensuring compliance with regulatory requirements. synzeal.comvenkatasailifesciences.com The availability of a characterized reference standard for this compound is crucial for method development and validation, stability studies, and impurity profiling. synzeal.comsynzeal.com

Impurity Profiling and Control Strategies for Etoricoxib

Identification of Process-Related Impurities including Impurity Q

Process-related impurities in Etoricoxib (B1671761) are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents. The identification and characterization of these impurities are crucial for controlling the quality of the drug substance. synzeal.com While various process-related impurities for Etoricoxib have been identified in scientific literature, a specific compound designated as "Etoricoxib Impurity Q" is not described or characterized in publicly available research or regulatory documents.

However, several other process-related impurities have been documented. For instance, studies have identified impurities such as Impurity-047 and Impurity-05A8. e-journals.in The synthesis of Etoricoxib can be complex, and different routes may lead to different impurity profiles. One patented purification process notes the presence of a sulfoxide (B87167) impurity when using a "one-pot" reaction method. google.com Another potential impurity that requires control is 5-Chloropyridine-2-amine, which is considered a potential genotoxic impurity (GTI). afjbs.com

The identification of these compounds relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separating impurities from the main Etoricoxib compound. e-journals.inresearchgate.net For structural elucidation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) are employed. bohrium.comtandfonline.com

Table 1: Examples of Known Process-Related Impurities of Etoricoxib (Note: "Impurity Q" is not included as it is not identified in the reviewed sources)

| Impurity Name | Chemical Name / Type | Source / Note |

|---|---|---|

| Impurity-047 | Process-related impurity | Identified during RP-HPLC method development. e-journals.in |

| Impurity-05A8 | Process-related impurity | Identified during RP-HPLC method development. e-journals.in |

| Sulfoxide Impurity (IX in patent) | Oxidized by-product | Forms during synthesis, particularly in one-pot reaction methods. google.com |

| 5-Chloropyridine-2-amine | Potential Genotoxic Impurity (GTI) | A starting material or synthetic intermediate requiring trace-level control. afjbs.com |

| Naphthyridine Impurity | 6-chloro-2-(6-methyIpyridne-3-yl)-3-[4-(methylsulfonyl)phenyI]-1,8-naphthyridine | An impurity requiring specific purification steps for removal. quickcompany.in |

Degradation Product Profiling in Etoricoxib Formulations

Degradation products are impurities that form when the drug substance or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation. bohrium.com Forced degradation studies are essential to establish the degradation pathways and develop stability-indicating analytical methods. bohrium.comimpactfactor.org

Studies on Etoricoxib have shown that the molecule is sensitive to oxidative conditions. e-journals.inbohrium.comtandfonline.com The major degradation product formed under oxidative stress (e.g., exposure to hydrogen peroxide) is Etoricoxib N-oxide. bohrium.comtandfonline.com This impurity has been identified as a metabolite of Etoricoxib and its presence under oxidative stress is expected. tandfonline.com The structure of the N-oxide impurity has been confirmed using techniques like LC-MS and 2D-NMR. bohrium.com In contrast, Etoricoxib demonstrates considerable stability under acidic, basic, thermal, and photolytic stress conditions, with little to no significant degradation observed. e-journals.inbohrium.comresearchgate.net

Table 2: Summary of Forced Degradation Studies on Etoricoxib

| Stress Condition | Observation | Major Degradation Product(s) |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Stable, minimal degradation observed. bohrium.comimpactfactor.org | Not significant. bohrium.comimpactfactor.org |

| Base Hydrolysis (e.g., 0.1N NaOH) | Some degradation observed under harsh conditions, but generally stable. impactfactor.orgresearchgate.net | Not specified in detail. impactfactor.org |

| Oxidative (e.g., H₂O₂) | Significant degradation observed. e-journals.inbohrium.comtandfonline.com | Etoricoxib N-oxide and other minor degradants. bohrium.comtandfonline.com |

| Thermal | Stable. e-journals.inbohrium.com | Not significant. e-journals.inbohrium.com |

| Photolytic | Stable. bohrium.comtandfonline.com | Not significant. bohrium.comtandfonline.com |

Strategies for Impurity Control during Manufacturing

A robust control strategy is essential to ensure the consistent quality of Etoricoxib and to keep impurities below the thresholds defined by regulatory guidelines. This strategy encompasses optimization of the manufacturing process, in-process monitoring, and final purification steps. ijpsonline.comsynthinkchemicals.com

As "this compound" is not a publicly identified impurity, specific strategies for its minimization cannot be detailed. However, general principles for minimizing process-related impurities are well-established. These include:

Controlling Starting Material Quality: Ensuring the purity of starting materials and reagents is the first line of defense against introducing impurities. geneesmiddeleninformatiebank.nl

Optimizing Reaction Conditions: The formation of by-products can be minimized by carefully controlling reaction parameters such as temperature, pressure, pH, and reaction time. For example, conducting certain Grignard reactions at lower temperatures can improve efficiency and reduce side reactions.

Process Design: The choice of synthetic route has a significant impact on the impurity profile. A multi-step synthesis with isolation and purification of intermediates is often preferred over a "one-pot" synthesis, which can result in a higher number of impurities in the crude product. google.comgoogle.com Quality by Design (QbD) principles can be applied to identify critical process parameters that influence impurity formation and establish a robust design space for the manufacturing process. ijpsonline.comijpsonline.com

In-process controls (IPCs) are checks performed during manufacturing to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. While specific monitoring for Impurity Q cannot be described, a general IPC strategy for Etoricoxib impurities involves:

Chromatographic Monitoring: Utilizing validated HPLC or UPLC methods at critical steps in the synthesis to monitor the formation and clearance of known impurities. ijpsonline.comijpsonline.com

Setting Acceptance Criteria: Establishing predefined limits for impurities in intermediates before proceeding to the next synthetic step. This prevents the carryover of impurities into the final API. geneesmiddeleninformatiebank.nl

Real-time Analysis: The adoption of Process Analytical Technology (PAT) allows for real-time monitoring of reactions, which can provide better control over processes and impurity formation compared to traditional offline testing.

The final step in API manufacturing is purification to remove any remaining process-related impurities and by-products. Since Impurity Q is not defined, general purification methods for Etoricoxib are discussed.

Crystallization: This is the most common and effective method for purifying the final Etoricoxib API. google.comsynthinkchemicals.com The process involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and then cooling it to allow the pure Etoricoxib to crystallize, leaving impurities behind in the solvent. google.com The choice of solvent is critical for achieving high purity and yield.

Salt Formation: A patented method describes a specific technique to remove a sulfoxide impurity by taking advantage of the weakly basic nature of Etoricoxib's pyridine (B92270) ring. google.com The crude Etoricoxib is treated with an organic acid (like tosic acid) to form a salt. This salt has different solubility properties than the impurity, allowing for separation by filtration. The purified salt is then neutralized with a base to release the pure Etoricoxib, which is subsequently isolated by crystallization. google.com

Chromatography: While highly effective, column chromatography is less common for large-scale API purification due to high solvent consumption and cost. silicycle.com However, it can be used for removing particularly difficult impurities that cannot be purged by crystallization. quickcompany.in Scavenger resins, used in a process called direct scavenging or catch and release, offer a more targeted and scalable alternative for removing specific reactive impurities. silicycle.com

This compound: Regulatory and Academic Perspectives

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Among the spectrum of potential impurities, "this compound" represents a compound that necessitates careful consideration within the pharmaceutical development and manufacturing process. This article focuses solely on the chemical compound “this compound,” exploring its regulatory considerations under the International Conference on Harmonisation (ICH) guidelines and the academic impact of impurity science.

Regulatory Considerations and Academic Impact

The control of impurities in pharmaceutical products is a mandate governed by stringent international guidelines. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and implementation of regulatory guidelines are paramount.

The ICH has established a set of comprehensive guidelines to ensure the quality of pharmaceutical products across the European Union, Japan, and the United States. For Etoricoxib (B1671761) Impurity Q, several of these guidelines are of direct relevance.

The ICH Q3A (R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. This guideline is crucial for managing Etoricoxib Impurity Q when it is present in the active pharmaceutical ingredient (API). The guideline sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Key considerations for this compound under ICH Q3A (R2):

Reporting Threshold: A level above which an impurity must be reported in the drug substance specification.

Identification Threshold: A level above which the structure of an impurity must be determined.

Qualification Threshold: A level above which an impurity must be justified from a safety perspective.

| Maximum Daily Dose of Etoricoxib | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table presents the general thresholds outlined in the ICH Q3A (R2) guideline. The specific thresholds for Etoricoxib would be determined based on its approved maximum daily dose.

While ICH Q3A focuses on the drug substance, ICH Q3B (R2) addresses impurities in the finished drug product. ijpsjournal.com This is particularly relevant for degradation products that may form during the formulation process or throughout the shelf life of the product. If this compound is a degradation product, its control falls under the purview of this guideline. The thresholds for reporting, identification, and qualification in drug products are generally similar to those for the drug substance.

Stability testing, as outlined in ICH Q1A (R2), is fundamental to understanding how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. synzeal.com These studies are essential for identifying potential degradation products like this compound and for establishing a shelf life for the drug product. Forced degradation studies, which involve exposing the drug to stress conditions (e.g., acid, base, oxidation, heat, light), are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. core.ac.uk

To accurately detect and quantify this compound, the analytical procedures used must be validated according to ICH Q2 (R1) guidelines. synthinkchemicals.comimpactfactor.org This validation ensures that the method is suitable for its intended purpose. Key validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Academic research plays a pivotal role in advancing the field of impurity science and supporting pharmaceutical development. Contributions from academia are crucial for:

Developing Novel Analytical Techniques: Academic institutions are often at the forefront of developing new and more sensitive analytical methods for impurity detection and characterization, such as advanced chromatographic and spectroscopic techniques.

Investigating Impurity Formation Mechanisms: Understanding the chemical pathways through which impurities like this compound are formed is essential for developing strategies to minimize their presence. Academic research often delves into these fundamental mechanistic studies.

Synthesizing Impurity Reference Standards: The synthesis and characterization of pure impurity reference standards are critical for the validation of analytical methods and for toxicological studies. Academic laboratories can provide the expertise needed for these complex syntheses.

Toxicological Evaluation: Academic research contributes to the understanding of the potential toxicological effects of impurities, which is essential for their qualification and for setting safe limits in pharmaceutical products.

While the current regulatory framework provides a robust system for controlling known impurities, future research will continue to refine and improve the science of impurity management. For a specific compound like this compound, future research could focus on several key areas:

Advanced Structural Elucidation: Utilizing state-of-the-art analytical techniques, such as high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy, to provide an unambiguous structural confirmation of this compound.

In-depth Mechanistic Studies: A more profound understanding of the formation mechanism of this compound, whether it is a process-related impurity or a degradation product, will enable the development of more effective control strategies during the manufacturing process and storage.

Development of Predictive Models: The use of computational modeling and in silico tools to predict the formation of potential impurities under various conditions could help in proactively designing more robust manufacturing processes and formulations.

Genotoxicity Assessment: Given the increasing focus on the potential genotoxicity of impurities, future research should include a thorough evaluation of the genotoxic potential of this compound, even at very low levels.

Green Analytical Chemistry: The development of environmentally friendly analytical methods for the detection and quantification of this compound, using less hazardous solvents and reducing waste, is an important future direction.

Q & A

Q. What analytical methods are recommended for quantifying Etoricoxib impurity Q (Vinamidinium Hexafluorophosphate, VHP)?

To quantify VHP in Etoricoxib, LC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters include:

- Column : Symmetry Shield RP18 (150 × 3.9 mm, 5 µm) in binary gradient mode.

- Flow rate : 0.5 mL/min with a 20-minute runtime .

- Validation : Linearity (70–130% recovery), precision (intra-day RSD <0.67%, inter-day RSD <0.58%), and robustness testing under varied LC conditions (e.g., minor pH or flow rate adjustments) .

Q. How does the synthesis pathway of Etoricoxib contribute to the formation of impurity Q?

VHP arises as a process-related impurity during the synthesis of Etoricoxib. It is a residual intermediate carried forward from the reaction steps involving vinamidinium salts. To minimize its presence, optimize reaction conditions (e.g., temperature, stoichiometry) and implement purification steps like crystallization or chromatography .

Q. What safety concerns are associated with this compound?

While VHP itself is not directly linked to clinical toxicity, its presence above 12.5 ppm (ICH threshold) necessitates rigorous control. Safety assessments should align with ICH guidelines, including genotoxicity screening (e.g., Ames test) and in vitro cytotoxicity assays using LC-MS/MS-validated methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity Q levels across batch analyses?

Discrepancies may stem from method variability or synthesis inconsistencies. Address this by:

- Cross-validating methods : Compare LC-MS/MS with orthogonal techniques (e.g., NMR for structural confirmation) .

- Batch robustness testing : Analyze ≥3 batches under standardized conditions, ensuring RSD <2.0% for precision .

- Root-cause analysis : Investigate synthesis parameters (e.g., raw material quality, reaction time) using design-of-experiment (DoE) software to identify critical factors .

Q. What in vitro models are suitable for studying impurity Q’s mechanistic toxicity?

- Cyclooxygenase (COX) inhibition assays : Assess VHP’s selectivity for COX-2 vs. COX-1 using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods .

- Genotoxicity screening : Use GC-MS/MS or LC-MS/MS to detect DNA adducts or oxidative stress markers in cell lines (e.g., HepG2) .

- Cardiovascular risk modeling : Evaluate endothelial dysfunction via nitric oxide synthase (NOS) activity assays, referencing rofecoxib’s cardiovascular toxicity profile .

Q. How can forced degradation studies be designed to assess impurity Q’s stability?

Subject Etoricoxib to stress conditions :

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolytic degradation : Exposure to UV light (ICH Q1B guidelines).

Analyze degradation products using LC-MS/MS and confirm structures via HRMS or NMR. Ensure method specificity by comparing degradation profiles with untreated samples .

Methodological and Ethical Considerations

Q. How can FAIR principles be applied to impurity Q research data?

- Findable : Deposit datasets in repositories like Zenodo with DOI tagging.

- Accessible : Use open-access formats (e.g., .csv for chromatographic data).

- Interoperable : Align metadata with ICH terminology (e.g., "LOD" vs. "LOQ").

- Reusable : Publish detailed protocols on platforms like Protocols.io .

Q. What ethical safeguards are critical in impurity Q studies?

- Safety thresholds : Adhere to ICH Q3A/B limits (≤12.5 ppm for VHP) to avoid patient risk .

- Transparency : Disclose all method modifications in supplementary materials to ensure reproducibility .

- IRB compliance : Submit study protocols for anti-plagiarism checks (e.g., iThenticate) and ethics approval, especially for toxicity data .

Data Contradiction Analysis

Q. How should researchers address conflicting data on impurity Q’s stability?

- Meta-analysis : Aggregate data from multiple studies (e.g., batch analyses, degradation studies) using statistical tools like ANOVA to identify outliers .

- Sensitivity analysis : Test the impact of variables (e.g., column age, mobile phase pH) on stability results .

- Collaborative validation : Cross-verify findings with independent labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.